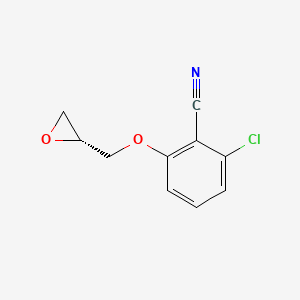

(3-Chloro-4-propoxyphenyl)amine hydrochloride

Overview

Description

“(3-Chloro-4-propoxyphenyl)amine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NO and a molecular weight of 222.11 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chloro-4-propoxyphenyl)amine hydrochloride”, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications

1. Analytical Chemistry Applications

A method for the determination of propoxyphene in plasma using electron capture characteristics has been reported. This process involves the extraction of propoxyphene from plasma by rendering it basic to generate the free amine and analyzed using gas chromatography. This study highlights the application of (3-Chloro-4-propoxyphenyl)amine hydrochloride in the analytical determination of compounds within biological samples (Maynard, Bruce, & Fox, 1973).

2. Solubilization Studies

Research into the solubilization of acids by water-soluble amine salts, including compounds related to (3-Chloro-4-propoxyphenyl)amine hydrochloride, has been conducted. These studies explore how the structure of both the amine and the acid impacts the degree of solubilization, providing insights into the interactions between such compounds in aqueous solutions (Conine, 1965).

3. Synthesis and Characterization of Amine Derivatives

The synthesis and characterization of a combinatorial library based on the fungal natural product 3-chloro-4-hydroxyphenylacetamide, which is structurally related to (3-Chloro-4-propoxyphenyl)amine hydrochloride, have been achieved. This research demonstrates the compound's potential in generating derivatives with moderate cytotoxicity against certain cancer cell lines, highlighting its application in medicinal chemistry and drug discovery (Davis, Pierens, & Parsons, 2007).

4. Material Science Applications

A study on flame-resistant modified segmented polyurethanes incorporating 3-chloro-1,2-propanediol in the main chain reveals the thermal properties and decomposition behavior of such materials. This research indicates the application of related compounds in enhancing the flame resistance and thermal stability of polyurethanes, which could have implications for material science and engineering (Pielichowski & Słotwińska, 2004).

5. Environmental Chemistry

The synthesis and application of an amino-functionalized polymer for the extraction of chlorophenols from environmental samples have been explored. This novel coating demonstrates the potential of (3-Chloro-4-propoxyphenyl)amine hydrochloride related compounds in environmental analysis, particularly in the solid-phase microextraction of pollutants (Bagheri, Babanezhad, & Khalilian, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-4-propoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-2-5-12-9-4-3-7(11)6-8(9)10;/h3-4,6H,2,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFXOHCHSOVSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-propoxyphenyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1486593.png)

![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)